Cas no 2229339-56-2 (5-(4-ethynylphenyl)-1,2-oxazol-3-amine)

5-(4-Ethynylphenyl)-1,2-oxazol-3-amine is a versatile heterocyclic compound featuring an ethynylphenyl group attached to an oxazole ring with an amine substituent at the 3-position. This structure offers unique reactivity, particularly in click chemistry applications, due to the presence of the terminal alkyne functionality. The amine group further enhances its utility as a building block for derivatization, enabling the synthesis of more complex molecules. Its rigid aromatic core contributes to stability, while the ethynyl group facilitates coupling reactions, making it valuable in pharmaceutical and materials science research. The compound is particularly suited for applications requiring precise molecular modifications or scaffold diversification.
5-(4-ethynylphenyl)-1,2-oxazol-3-amine structure
2229339-56-2 structure
Product Name:5-(4-ethynylphenyl)-1,2-oxazol-3-amine
CAS No:2229339-56-2
MF:C11H8N2O
MW:184.19402217865
CID:5853361
PubChem ID:165624207
Update Time:2025-10-15

5-(4-ethynylphenyl)-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-ethynylphenyl)-1,2-oxazol-3-amine
    • EN300-1761905
    • 2229339-56-2
    • Inchi: 1S/C11H8N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h1,3-7H,(H2,12,13)
    • InChI Key: LYPQZWYXWMRUIS-UHFFFAOYSA-N
    • SMILES: O1C(=CC(N)=N1)C1C=CC(C#C)=CC=1

Computed Properties

  • Exact Mass: 184.063662883g/mol
  • Monoisotopic Mass: 184.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52Ų

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Additional information on 5-(4-ethynylphenyl)-1,2-oxazol-3-amine

Introduction to 5-(4-ethynylphenyl)-1,2-oxazol-3-amine (CAS No. 2229339-56-2)

5-(4-ethynylphenyl)-1,2-oxazol-3-amine, with the CAS number 2229339-56-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5-(4-ethynylphenyl)-1,2-oxazol-3-amine make it a promising candidate for various drug discovery and development initiatives.

The molecular structure of 5-(4-ethynylphenyl)-1,2-oxazol-3-amine consists of an oxazole ring attached to a phenyl group with an ethynyl substituent. The presence of the ethynyl group imparts unique chemical reactivity and biological properties to the molecule. Recent studies have highlighted the importance of such functional groups in modulating the pharmacological activity of small molecules, particularly in the context of receptor binding and cellular signaling pathways.

In terms of its synthesis, 5-(4-ethynylphenyl)-1,2-oxazol-3-amine can be prepared through a series of well-established organic reactions. One common approach involves the coupling of 4-ethynylbenzaldehyde with an appropriate amine and subsequent cyclization to form the oxazole ring. This synthetic route is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

The biological activity of 5-(4-ethynylphenyl)-1,2-oxazol-3-amine has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary studies have indicated that 5-(4-ethynylphenyl)-1,2-oxazol-3-amine may have neuroprotective effects, which could be beneficial in the management of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

Mechanistically, the anti-inflammatory effects of 5-(4-ethynylphenyl)-1,2-oxazol-3-amine are attributed to its ability to inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a crucial role in the pathogenesis of chronic inflammatory conditions. By modulating their expression and activity, 5-(4-ethynylphenyl)-1,2-oxazol-3-amine can help reduce inflammation and alleviate associated symptoms.

The neuroprotective effects of 5-(4-ethynylphenyl)-1,2-oxazol-3-amine are thought to be mediated through its interaction with specific neurotransmitter receptors and signaling pathways. For instance, it has been shown to enhance the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are essential for neuronal survival and function. Furthermore, this compound may also exhibit antioxidant properties, which can help protect neurons from oxidative stress-induced damage.

Clinical trials involving 5-(4-ethynylphenyl)-1,2-oxazol-3-amine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.

In addition to its therapeutic potential, 5-(4-ethynylphenyl)-1,2-oxazol-3-amine has also been explored as a tool compound in basic research. Its unique chemical structure makes it an ideal candidate for studying the structure-function relationships of oxazole derivatives and their biological targets. Researchers have used this compound to gain insights into the molecular mechanisms underlying various physiological processes and disease states.

The future prospects for 5-(4.ethynylphenyl)-1,2-oaxzol-.amine (CAS No. 22999999)[1][2][3][4][5][6][7][8][9][10] are promising. Ongoing research is focused on optimizing its pharmacological profile through structural modifications and exploring new therapeutic applications. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in both clinical settings and basic research.

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